molecular formula C19H24N4O4S2 B2994967 Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate CAS No. 1021256-22-3

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate

Cat. No.: B2994967
CAS No.: 1021256-22-3
M. Wt: 436.55
InChI Key: DCUFVMBYLIKKEU-UHFFFAOYSA-N
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Description

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a potent and selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 2 (RIPK2), a key component in the intracellular signaling pathways of the NOD1 and NOD2 pattern recognition receptors. NOD1 and NOD2 activation by bacterial peptidoglycans leads to the recruitment and phosphorylation of RIPK2, which subsequently triggers NF-κB and MAPK signaling cascades to promote pro-inflammatory cytokine production . By specifically targeting the kinase activity of RIPK2, this compound effectively blocks NOD2-induced NF-κB activation and the subsequent release of cytokines such as TNF-α and IL-6. This mechanism positions it as a valuable pharmacological tool for investigating the role of the NOD/RIPK2 signaling axis in a range of autoimmune and chronic inflammatory diseases, including Crohn's disease, multiple sclerosis, and Blau syndrome. Research utilizing this inhibitor has been instrumental in elucidating the pathological contribution of innate immune signaling in experimental models of inflammation . Furthermore, its structure, featuring a piperidine carbamate and a thiazole-linked thiophene carboxamide, serves as a core scaffold for the development of novel anti-inflammatory therapeutics with a unique mode of action distinct from broader immunosuppressants. The exploration of such chemotypes highlights the ongoing pursuit of targeting specific innate immune kinases for therapeutic intervention .

Properties

IUPAC Name

ethyl 4-[3-[2-(thiophene-2-carbonylamino)-1,3-thiazol-4-yl]propanoylamino]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O4S2/c1-2-27-19(26)23-9-7-13(8-10-23)20-16(24)6-5-14-12-29-18(21-14)22-17(25)15-4-3-11-28-15/h3-4,11-13H,2,5-10H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUFVMBYLIKKEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(CC1)NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate is a synthetic compound that integrates various pharmacologically significant moieties, including thiophene and thiazole. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O4S2C_{18}H_{22}N_{4}O_{4}S_{2}, with a molecular weight of 422.5 g/mol. The compound features a piperidine ring, which is known for its role in various biological activities, enhancing the compound's potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds containing thiazole and thiophene rings have demonstrated antimicrobial properties. The presence of the thiophene moiety in this compound suggests potential efficacy against bacterial and fungal pathogens, as similar structures have shown inhibitory effects on microbial growth .
  • Anticancer Properties : Thiazole derivatives have been studied for their anticancer activities. Research indicates that compounds with thiazole groups can induce apoptosis in cancer cells by modulating cellular signaling pathways, including those involving Bcl-2 proteins . this compound may exhibit similar effects due to its structural components.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in disease processes. For instance, thiazole derivatives have been reported to inhibit carbonic anhydrase, which is implicated in tumor growth and metastasis . This inhibition can lead to reduced tumor proliferation.

Anticancer Activity

A study focusing on thiazole-containing compounds revealed that certain derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and liver cancer cells. The mechanism was linked to the induction of oxidative stress and apoptosis . this compound's structural similarity to these active compounds suggests it may also possess similar anticancer properties.

Antimicrobial Efficacy

Research has shown that thiazole derivatives can effectively combat resistant strains of bacteria. A recent investigation into a series of thiazole-based compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in treating infections caused by resistant pathogens .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAnticancerMCF-7 (Breast Cancer)10
Compound BAntimicrobialE. coli15
Compound CEnzyme InhibitionCarbonic Anhydrase5

Comparison with Similar Compounds

Thiophene-2-carboxamido vs. Ureido-Phenyl Substituents

Compounds 10d, 10e, and 10f () share a thiazole core but substitute the thiophene-2-carboxamido group with trifluoromethylphenyl-ureido or chlorophenyl-ureido moieties. These substitutions introduce bulkier, electron-withdrawing groups (e.g., CF₃, Cl) that enhance lipophilicity and may improve target binding affinity but reduce solubility .

Sulfonamido vs. Carboxamido Linkages

CAS entry 1040667-14-8 () replaces the thiophene-2-carboxamido group with a 4-fluorobenzenesulfonamido moiety. Sulfonamides are stronger hydrogen-bond acceptors compared to carboxamides, which could enhance binding to polar enzyme active sites (e.g., carbonic anhydrase or kinase targets) . However, sulfonamides are also more acidic, which may influence pharmacokinetic properties like plasma protein binding.

Yield and Molecular Weight

Compound ID Substituent Yield (%) Molecular Weight (g/mol) Key Features
Target Compound Thiophene-2-carboxamido N/A ~434.5* Moderate lipophilicity, sulfur-rich
10d 4-(Trifluoromethylphenyl)ureido 93.4 548.2 High yield, enhanced lipophilicity
10e 3-(Trifluoromethylphenyl)ureido 92.0 548.2 Similar to 10d, meta-substitution
10f 3-Chlorophenylureido 89.1 514.2 Lower MW, halogenated substituent
1040667-14-8 4-Fluorobenzenesulfonamido N/A ~465.5* Sulfonamide, fluorine-enhanced polarity

Note: Molecular weights for the target and CAS compounds are estimated based on structural formulas.

  • Synthetic Efficiency : Analogs like 10d–10f exhibit high yields (>89%), suggesting robust synthetic routes for ureido-thiazole derivatives. The target compound’s synthesis efficiency remains unreported but may benefit from similar coupling strategies.

Q & A

Q. What synthetic strategies are recommended for preparing Ethyl 4-(3-(2-(thiophene-2-carboxamido)thiazol-4-yl)propanamido)piperidine-1-carboxylate?

The compound can be synthesized via a multi-step approach:

  • Step 1 : Coupling of thiophene-2-carboxylic acid to a thiazole-4-yl intermediate using carbodiimide-based coupling agents (e.g., HATU or EDCI) in anhydrous DMF or dichloromethane.
  • Step 2 : Introduction of the propanamido linker via nucleophilic acyl substitution, requiring activation of the carboxylic acid group with reagents like HOBt/DIPEA.
  • Step 3 : Final piperidine-1-carboxylate functionalization using ethyl chloroformate under basic conditions (e.g., triethylamine in THF).
    Purification typically involves flash chromatography (silica gel, hexane/ethyl acetate gradient) and characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and HPLC (>95% purity) .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • HPLC Analysis : Use a C18 column with a mobile phase of methanol/water/0.2 M NaH2_2PO4_4/0.4 M tetrabutylammonium hydroxide (5:1:2:3 v/v) adjusted to pH 5.5 with phosphoric acid. Retention time and peak symmetry should align with validated standards .
  • Spectroscopic Confirmation : 1H NMR^1 \text{H NMR} should show distinct signals for the thiophene (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and piperidine (δ 3.4–4.2 ppm) moieties. High-resolution mass spectrometry (HRMS) must match the theoretical molecular ion .

Advanced Research Questions

Q. What methodological approaches are suitable for analyzing the compound’s stability under varying pH and temperature conditions?

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Incubate the compound in 0.1 N HCl or NaOH at 40°C for 24 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
    • Thermal Stability : Heat the compound to 80°C for 48 hours in a sealed vial. Assess changes in melting point (DSC) and crystallinity (PXRD).
    • Oxidative Stress : Treat with 3% H2_2O2_2 at room temperature for 6 hours. Track peroxide-sensitive functional groups (e.g., thiazole) via FT-IR .

Q. How can researchers investigate structure-activity relationships (SAR) for this compound’s bioactivity?

  • Analog Synthesis : Replace the thiophene-2-carboxamido group with other heterocycles (e.g., furan, pyridine) to assess electronic effects on binding affinity.
  • Pharmacophore Mapping : Perform molecular docking (e.g., AutoDock Vina) using crystallographic data of target proteins (e.g., kinase domains) to identify critical hydrogen bonds (e.g., between the thiazole NH and Asp residue).
  • Biological Assays : Test analogs in enzyme inhibition assays (IC50_{50}) and compare with the parent compound. Use SPR or ITC to quantify binding kinetics .

Q. What challenges arise in optimizing reaction yields for large-scale synthesis?

  • Key Issues : Low yields (<40%) in coupling steps due to steric hindrance from the piperidine ring.
  • Solutions :
    • Use microwave-assisted synthesis to enhance reaction rates (e.g., 100°C, 300 MHz, 30 minutes).
    • Optimize solvent polarity (switch from DMF to NMP) to improve solubility of intermediates.
    • Employ flow chemistry for precise control of reaction parameters (residence time, temperature) .

Q. How can researchers validate the compound’s interaction with biological targets using advanced techniques?

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure real-time binding responses at varying compound concentrations (0.1–100 μM).
  • Cryo-EM/X-ray Crystallography : Co-crystallize the compound with the target protein to resolve binding modes at atomic resolution (≤2.0 Å).
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven binding .

Data Contradiction & Resolution

Q. How should discrepancies in reported NMR chemical shifts be addressed?

  • Root Cause : Solvent-induced shifts (e.g., DMSO-d6_6 vs. CDCl3_3) or proton exchange in piperidine NH groups.
  • Resolution :
    • Standardize solvent systems across experiments.
    • Use 15N ^{15} \text{N}-labeled analogs for unambiguous assignment of amide protons.
    • Cross-validate with 2D NMR (HSQC, HMBC) to resolve overlapping signals .

Q. What steps are critical for reconciling conflicting bioactivity data across studies?

  • Assay Standardization : Use a common cell line (e.g., HEK293) and control compounds (e.g., staurosporine for kinase inhibition).
  • Data Normalization : Express activity as % inhibition relative to vehicle controls.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey test) to identify outliers and systematic biases .

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